MT₂ Receptor Binding Affinity: C6-Benzyloxy Occupies an Intermediate Potency Niche Between C5 and C7 Positional Isomers
In competitive radioligand binding assays using human MT₁ and MT₂ receptors stably expressed in CHO cells, the C6-benzyloxy-substituted isoquinolinone (compound 7a) exhibited an MT₂ Ki of 852 nM with no specific binding detected at MT₁ (NSB at up to 30 µM) [1]. By comparison, the C5 positional isomer (compound 15a) showed an MT₂ Ki of 362 nM (2.4-fold higher affinity) with detectable MT₁ binding (Ki = 2,070 nM, selectivity ratio = 5.7), while the C7 positional isomer (compound 14a) showed an MT₂ Ki of 4,460 nM (5.2-fold lower affinity than C6) with no MT₁ binding [1]. This establishes the C6 position as a defined intermediate in the potency rank order C5 > C6 > C7, with the unique characteristic of clean MT₁ inactivity combined with moderate MT₂ affinity—a profile distinct from both the more potent but less selective C5 isomer and the substantially weaker C7 isomer [2].
| Evidence Dimension | MT₂ receptor binding affinity (Ki) and MT₁/MT₂ selectivity ratio |
|---|---|
| Target Compound Data | Ki (MT₂) = 852 nM; MT₁: no specific binding at ≤30 µM; selectivity ratio undefined (clean MT₂ profile) |
| Comparator Or Baseline | C5-Benzyloxy (15a): Ki (MT₂) = 362 nM, Ki (MT₁) = 2,070 nM, selectivity = 5.7; C7-Benzyloxy (14a): Ki (MT₂) = 4,460 nM, MT₁ NSB; melatonin: Ki (MT₂) = 0.429 nM |
| Quantified Difference | C6 vs. C5: 2.4-fold lower MT₂ affinity but complete loss of MT₁ binding; C6 vs. C7: 5.2-fold higher MT₂ affinity; C6 vs. melatonin: ~2,000-fold lower MT₂ affinity |
| Conditions | Competitive binding assay; [³H]melatonin (1 nM) displacement; human MT₁ and MT₂ receptors stably expressed in CHO cells; Kd melatonin = 0.30 nM (MT₁), 0.43 nM (MT₂); pH 7.4; 3–5 independent trials in duplicate |
Why This Matters
The C6-benzyloxy isomer provides a unique binding signature (detectable MT₂ affinity with no MT₁ cross-reactivity) that is ideal for probe development requiring MT₂-biased pharmacology, avoiding the MT₁ engagement inherent to the C5 isomer.
- [1] Hu Y, Chan KH, et al. PLOS ONE. 2014; 9(12): e113638. Table 1: Competitive binding data for compounds 7a, 14a, 15a, and melatonin at MT₁ and MT₂ receptors expressed in CHO cells. View Source
- [2] Hu Y, Chan KH, et al. PLOS ONE. 2014. Results section: position effect analysis; C5>C6>C7 ranking in MT₂ binding affinity; C6-benzyloxy compounds trigger Ca²⁺ signals exclusively in MT₂-CHO cells. View Source
